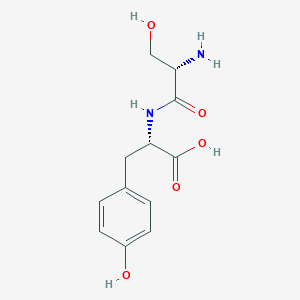

H-Ser-Tyr-OH

Übersicht

Beschreibung

Ser-Tyr is a synthetic peptide that has been developed to act as a powerful and versatile tool in scientific research. It is composed of two amino acids, serine and tyrosine, and is used to modulate the activity of enzymes, proteins, and receptors. The peptide has been used in a variety of laboratory experiments, including those involving drug screening, gene expression, and protein-protein interaction. It is also used to study the effects of environmental and dietary factors on cellular processes.

Wissenschaftliche Forschungsanwendungen

Neuropharmakologie: Modulation der Opioidrezeptorfunktion

Ser-Tyr wurde hinsichtlich seiner Rolle bei der Modulation von Opioidrezeptoren untersucht. Forschungen deuten darauf hin, dass Ser-Tyr die Aufnahme von Deltorphin, einem potenten Opioidpeptid, in SK-N-SH-Zellen stimulieren kann . Dies deutet auf mögliche Anwendungen bei der Entwicklung neuer Analgetika oder Behandlungen für Opioidabhängigkeit hin.

Biokonjugation: Funktionalisierung von Proteinen und Peptiden

Der Tyrosinrest in Ser-Tyr ist ein Ziel für verschiedene posttranslationale Modifikationen, was ihn zu einer wertvollen Stelle für die Biokonjugation macht. Dazu gehören die Spaltung, Funktionalisierung und Konjugation von Proteinen und Peptiden an Tyrosinresten, was für die Arzneimitteloptimierung und die gezielte Arzneimittelverabreichung entscheidend ist .

Biomaterialien: Entwicklung definierter Biomaterialien

Die einzigartigen Eigenschaften des Tyrosinrests ermöglichen die Entwicklung definierter Biomaterialien. Die amphiphile Natur der Phenolfunktionalität von Tyrosin trägt zu hydrophoben Wechselwirkungen und Wasserstoffbrückenbindungen bei, die für die Herstellung von Materialien mit spezifischen Eigenschaften für medizinische und technologische Anwendungen unerlässlich sind .

Proteomik: Tyrosin-selektive Spaltung und Modifikation

Die selektive Modifikation an Tyrosinstellen, einschließlich Ser-Tyr, ist ein wichtiges Werkzeug in der Proteomik. Sie ermöglicht die Untersuchung der Proteinfunktion und die Entwicklung von Methoden zur selektiven Modifikation und Konjugation von Proteinen/Peptiden, die Anwendungen in der Proteomik und der Erforschung menschlicher Krankheiten haben .

Molekularbiologie: Entwicklung des grünen fluoreszierenden Proteins (GFP)

Das Ser-Tyr-Dipeptid ist Teil des Tripeptidmotivs, das den Chromophor bildet, der für die Fluoreszenz von GFP verantwortlich ist. Dies hat die Molekularbiologie revolutioniert, indem es Forschern ermöglicht, die Genexpression, die Proteinlokalisierung und die Dynamik in lebenden Zellen zu beobachten .

Pharmazeutische Chemie: Analyse von Arzneimitteln

Ser-Tyr ist Bestandteil der Peptidsequenz in H.P. Acthar® Gel, einem von der FDA bewerteten Arzneimittel. Die Peptidsequenz, die Ser-Tyr enthält, wird zur Behandlung verschiedener Erkrankungen eingesetzt, was die Relevanz der Verbindung in der pharmazeutischen Chemie zeigt .

Wirkmechanismus

Target of Action

H-Ser-Tyr-OH, also known as Ser-Tyr, is a dipeptide that primarily targets copper ions and delta opioid receptors . The compound forms a copper (II) complex with copper ions, exhibiting strong free radical scavenging activity . Additionally, this compound increases the intracellular uptake of the delta opioid receptor ligand deltorphin .

Mode of Action

The interaction of this compound with its targets results in significant biochemical changes. When this compound forms a complex with copper ions, it enhances its free radical scavenging activity, thereby reducing oxidative stress . On the other hand, the interaction of this compound with delta opioid receptors increases the uptake of the ligand deltorphin, potentially modulating pain perception .

Biochemical Pathways

The action of this compound affects several biochemical pathways. Its antioxidant activity, resulting from its interaction with copper ions, plays a role in mitigating oxidative stress, a process implicated in various pathological conditions . Furthermore, the increased uptake of deltorphin due to this compound’s interaction with delta opioid receptors could influence pain signaling pathways .

Pharmacokinetics

Its ability to form complexes with copper ions and interact with delta opioid receptors suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are multifaceted. Its antioxidant activity can protect cells from damage caused by free radicals . Additionally, its modulation of delta opioid receptors could potentially alter neuronal signaling, influencing the perception of pain .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect its ability to form complexes with copper ions and interact with delta opioid receptors

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O5/c13-9(6-15)11(17)14-10(12(18)19)5-7-1-3-8(16)4-2-7/h1-4,9-10,15-16H,5-6,13H2,(H,14,17)(H,18,19)/t9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MALNXHYEPCSPPU-UWVGGRQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)[C@H](CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Seryltyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029051 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

21435-27-8 | |

| Record name | Seryltyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029051 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

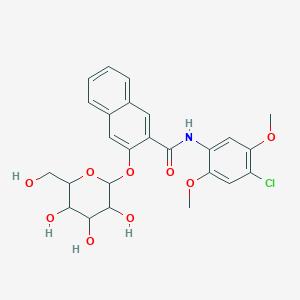

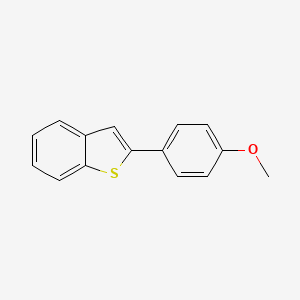

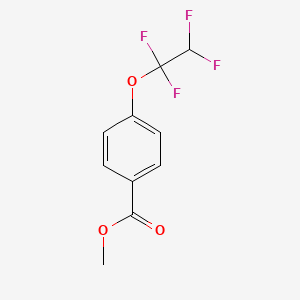

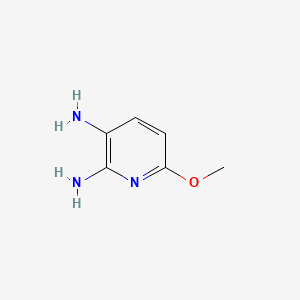

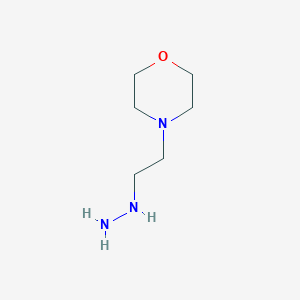

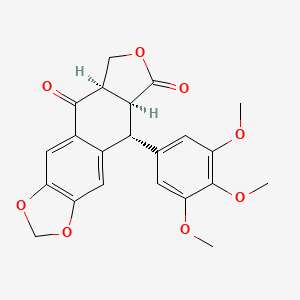

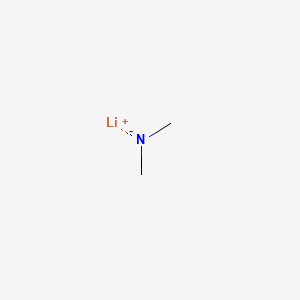

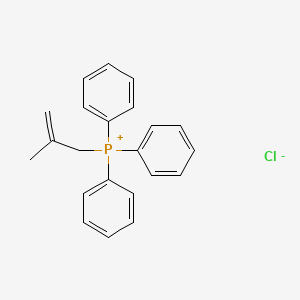

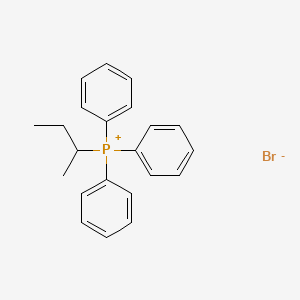

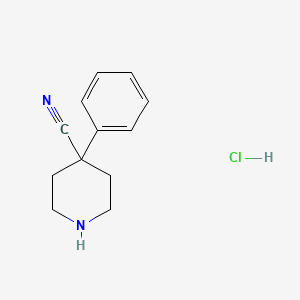

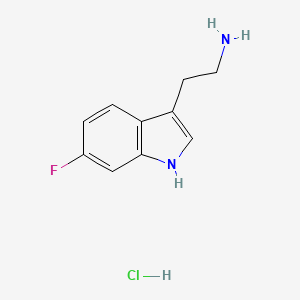

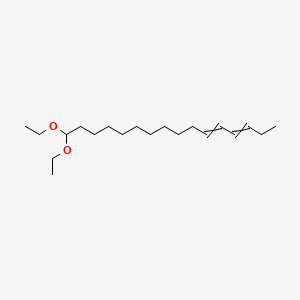

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B1587565.png)